molecular formula C11H14ClNO B3033684 2-(Chloromethyl)-4-phenylmorpholine CAS No. 112913-98-1

2-(Chloromethyl)-4-phenylmorpholine

Cat. No. B3033684
CAS RN: 112913-98-1
M. Wt: 211.69 g/mol
InChI Key: RUKGENFOLCBVLY-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-4-phenylmorpholine” is a type of organic compound. It likely contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The “2-(Chloromethyl)” part suggests that there is a chloromethyl group (-CH2Cl) attached to the second carbon of the morpholine ring . The “4-phenyl” part indicates that there is a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the fourth carbon of the morpholine ring .


Molecular Structure Analysis

Based on its name, “2-(Chloromethyl)-4-phenylmorpholine” would have a morpholine ring with a chloromethyl group attached to one carbon and a phenyl group attached to another . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, one can only make educated guesses based on similar compounds .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

“2-(Chloromethyl)-4-phenylmorpholine” can be used in the synthesis of Hyper Cross-linked Polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years. They are synthesized by Friedel Craft reactions and have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Water Treatment

HCPs, synthesized using “2-(Chloromethyl)-4-phenylmorpholine”, have applications in water treatment . Their high surface area and excellent porosity make them efficient for adsorption processes in water treatment.

Gas Storage

The high surface area and excellent porosity of HCPs also make them suitable for gas storage applications .

Super-capacitors

HCPs can be used in the manufacturing of super-capacitors . Their high surface area and excellent porosity contribute to the high energy storage capacity of super-capacitors.

Drug Delivery

HCPs have potential applications in drug delivery . Their porous structure allows for the encapsulation and controlled release of drugs.

Chromatographic Separations

HCPs can be used in chromatographic separations . Their high surface area and excellent porosity make them efficient for separation processes.

Synthesis of Anticancer Agents

“2-(Chloromethyl)-4-phenylmorpholine” can be used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . An improved one-step synthesis of 2-chloromethyl-4 (3 H )-quinazolinones utilizing o -anthranilic acids as starting materials has been described .

Preparation of Biologically Active Compounds

“2-(Chloromethyl)-4-phenylmorpholine” is a valuable intermediate in the preparations of a wide range of biologically active compounds . These compounds can be converted into 2-hydroxymethyl-4 (3 H )-quinazolinones, 2-formyl-4 (3 H )-quinazolinones, etc .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on “2-(Chloromethyl)-4-phenylmorpholine”, it’s impossible to provide an accurate mechanism of action .

Safety and Hazards

Chloromethyl groups can be hazardous, as they are often quite reactive . They can cause burns and eye damage, and may be toxic if inhaled . Always handle such compounds with appropriate safety precautions .

properties

IUPAC Name

2-(chloromethyl)-4-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKGENFOLCBVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=CC=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283108
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112913-98-1
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112913-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-(chloromethyl)-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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